molecular formula C10H16N2O B12435226 2-Ethyl-4-(piperidin-3-yl)oxazole

2-Ethyl-4-(piperidin-3-yl)oxazole

Cat. No.: B12435226
M. Wt: 180.25 g/mol
InChI Key: OLHQXNITWZHCKR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(piperidin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperidine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(piperidin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of safety, efficiency, and scalability. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(piperidin-3-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

2-Ethyl-4-(piperidin-3-yl)oxazole is unique due to the presence of both an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-ethyl-4-piperidin-3-yl-1,3-oxazole

InChI

InChI=1S/C10H16N2O/c1-2-10-12-9(7-13-10)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3

InChI Key

OLHQXNITWZHCKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CO1)C2CCCNC2

Origin of Product

United States

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